2-[3-(Difluoromethyl)phenyl]propanoic acid
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Overview
Description
2-[3-(Difluoromethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, where the phenyl ring is substituted with a difluoromethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-(difluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of 2-[3-(Difluoromethyl)phenyl]propanoic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylbenzoic acid, while reduction can produce difluoromethylphenylpropanol .
Scientific Research Applications
2-[3-(Difluoromethyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[2-(Trifluoromethyl)phenyl]propanoic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Phenylpropanoic acid: Lacks the fluorine substitution, leading to different chemical properties and reactivity.
Uniqueness
2-[3-(Difluoromethyl)phenyl]propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14)7-3-2-4-8(5-7)9(11)12/h2-6,9H,1H3,(H,13,14) |
InChI Key |
BZCBMQDIAAAGGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)F)C(=O)O |
Origin of Product |
United States |
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